5-Oxo-5-phenylpentanal 5-Oxo-5-phenylpentanal
Brand Name: Vulcanchem
CAS No.: 75424-63-4
VCID: VC18966444
InChI: InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

5-Oxo-5-phenylpentanal

CAS No.: 75424-63-4

Cat. No.: VC18966444

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-5-phenylpentanal - 75424-63-4

Specification

CAS No. 75424-63-4
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 5-oxo-5-phenylpentanal
Standard InChI InChI=1S/C11H12O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2
Standard InChI Key WDXWUONTMXSOSW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CCCC=O

Introduction

Key Findings

5-Oxo-5-phenylpentanal (CAS 75424-63-4) is an aromatic aldehyde-ketone hybrid with the molecular formula C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2}. It features a phenyl group and a ketone at the fifth carbon of a pentanal backbone. This compound is notable for its dual carbonyl reactivity, enabling applications in organic synthesis and fragrance chemistry. Recent studies highlight its role in reductive amination, cyclization reactions, and potential as a building block for heterocyclic compounds .

Structural and Molecular Identification

Chemical Identity

  • IUPAC Name: 5-Oxo-5-phenylpentanal

  • Molecular Formula: C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2}

  • Molecular Weight: 176.21 g/mol .

  • SMILES: C1=CC=C(C=C1)C(=O)CCCC=O\text{C1=CC=C(C=C1)C(=O)CCCC=O}

  • InChI Key: WDXWUONTMXSOSW-UHFFFAOYSA-N\text{WDXWUONTMXSOSW-UHFFFAOYSA-N} .

Structural Features

  • Functional Groups: Aldehyde (-CHO) at C1 and ketone (-C=O) at C5.

  • Stereochemistry: No chiral centers reported, but conformational flexibility exists due to the aliphatic chain .

Synthesis and Preparation

Oxidation of 5-Phenylpentanal

5-Phenylpentanal (CAS 36884-28-3) undergoes selective oxidation at C5 using Dess-Martin periodinane or similar oxidants to introduce the ketone group .

5-PhenylpentanalDess-Martin periodinane5-Oxo-5-phenylpentanal\text{5-Phenylpentanal} \xrightarrow{\text{Dess-Martin periodinane}} \text{5-Oxo-5-phenylpentanal}

Reductive Amination and Cyclization

In a study by J. Org. Chem., aldehydes structurally analogous to 5-oxo-5-phenylpentanal were synthesized via reductive amination of pyrrolidine intermediates. For example:

  • Step 1: Oxidative scission of pyrrolidine derivatives using LiCl and DBU in acetonitrile.

  • Step 2: Oxidation of resulting alcohols with Dess-Martin periodinane .

Alternative Methods

  • Electrochemical Cleavage: Anodic oxidation of conjugated cycloalkenylbenzenes in methanol yields dimethoxy intermediates, which hydrolyze to form 5-oxo-5-phenylpentanal derivatives .

Physicochemical Properties

Physical Data

PropertyValueSource
Boiling PointNot reported
Density~1.12 g/cm³ (estimated)
LogP2.48 (predicted)
SolubilitySoluble in organic solvents (e.g., DCM, THF)

Spectroscopic Characterization

  • IR: Strong absorptions at ~1720 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (aldehyde C-H stretch) .

  • NMR:

    • 1H^1\text{H}: δ 9.75 ppm (aldehyde proton), δ 7.8–7.4 ppm (aromatic protons), δ 2.6–2.2 ppm (methylene protons adjacent to ketone) .

    • 13C^{13}\text{C}: δ 207 ppm (ketone carbon), δ 198 ppm (aldehyde carbon) .

Reactivity and Chemical Transformations

Aldehyde-Ketone Interactions

  • Condensation Reactions: The aldehyde group undergoes nucleophilic addition, while the ketone participates in keto-enol tautomerism, enabling cyclocondensation with amines or hydrazines .

  • Reductive Amination: Reacts with primary amines (e.g., alanine methyl ester) under NaBH4_4 to form hexahydropyrimidines .

Applications in Heterocycle Synthesis

  • Hexahydropyrimidine Formation:

    5-Oxo-5-phenylpentanal+R-NH2NaBH4Hexahydropyrimidine derivatives (e.g., 9–11)[7].\text{5-Oxo-5-phenylpentanal} + \text{R-NH}_2 \xrightarrow{\text{NaBH}_4} \text{Hexahydropyrimidine derivatives (e.g., 9–11)}[7].
  • Thiophene Derivatives: Electrochemical cleavage with dimethyl disulfide (DMDS) yields 2,5-disubstituted thiophenes .

Applications

Fragrance Industry

While 5-phenylpentanal is known for rose-like scents, the ketone derivative’s olfactory properties are less studied but may contribute to complex fragrance profiles.

Pharmaceutical Intermediates

  • Peptide Modifications: Used to synthesize rigid hexahydropyrimidine units in constrained peptides, enhancing bioactivity .

  • Anticancer Research: Analogous compounds show promise in modulating protein-protein interactions .

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